molecular formula C15H16N4O2 B14220163 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-methoxyethyl)-2H-indole-5-carboxamide CAS No. 827316-79-0

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-methoxyethyl)-2H-indole-5-carboxamide

Cat. No.: B14220163
CAS No.: 827316-79-0
M. Wt: 284.31 g/mol
InChI Key: HTPUYZJHXQROQJ-UHFFFAOYSA-N
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Description

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-methoxyethyl)-2H-indole-5-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-methoxyethyl)-2H-indole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Pyrazole Formation: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.

    Amide Bond Formation: The final step involves coupling the indole and pyrazole moieties through an amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrazole rings.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: Used in the synthesis of dyes, pigments, or other functional materials.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. For instance, it might bind to enzymes or receptors, modulating their activity. The exact pathways would depend on its structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-methoxyethyl)-2H-indole-3-carboxamide
  • 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-ethoxyethyl)-2H-indole-5-carboxamide

Uniqueness

Compared to similar compounds, 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(2-methoxyethyl)-2H-indole-5-carboxamide might exhibit unique biological activities or chemical reactivity due to subtle differences in its structure, such as the position of functional groups or the nature of substituents.

Properties

CAS No.

827316-79-0

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-(1H-pyrazol-5-yl)-1H-indole-5-carboxamide

InChI

InChI=1S/C15H16N4O2/c1-21-7-6-16-15(20)10-2-3-12-11(8-10)9-14(18-12)13-4-5-17-19-13/h2-5,8-9,18H,6-7H2,1H3,(H,16,20)(H,17,19)

InChI Key

HTPUYZJHXQROQJ-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC2=C(C=C1)NC(=C2)C3=CC=NN3

Origin of Product

United States

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